2-Chloro-3,5-dinitropyridin-4-amine
Overview
Description
Scientific Research Applications
Amination Processes
2-Chloro-3,5-dinitropyridin-4-amine has been utilized in various amination processes. Woźniak et al. (1993) described the amination of 3,5-dinitropyridine derivatives, including 2-Chloro-3,5-dinitropyridin-4-amine, using liquid ammonia and potassium permanganate, leading to the formation of mono-, di-, and triamino-substituted compounds (Woźniak, Bańskira, & Szpakiewicz, 1993). Hollins et al. (1996) further explored this by preparing various aminonitropyridines and their N-oxides through oxidative amination of 2-chloro-3,5-dinitropyridine (Hollins, Merwin, Nissan, Wilson, & Gilardi, 1996).
Synthesis of Energetic Derivatives
Zhao Ku (2015) reported the synthesis of energetic derivatives from 2-Chloro-3,5-dinitropyridin-4-amine. This involved the condensation of this compound with 5-aminotetrazole, yielding new energetic compounds with significant detonation velocity and pressure (Zhao Ku, 2015). Additionally, Ma et al. (2013) synthesized new substituted 4-amino-3,5-dinitropyridine derivatives starting from 2-chloropyridin-4-amine, which is structurally similar to 2-Chloro-3,5-dinitropyridin-4-amine, demonstrating its potential as a precursor for various organic compounds (Ma, Wang, Hou, Liu, & Yao, 2013).
Thermally Stable Materials
Zhou et al. (2017) synthesized a novel thermally stable material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), using 4-amino-2, 6-dichloropyridine (related to 2-Chloro-3,5-dinitropyridin-4-amine) as a raw material. This compound showed promising properties as an energetic material with high thermal stability (Zhou, Ma, Liu, & Yao, 2017).
Kinetic and Equilibrium Studies
Crampton et al. (2003) conducted kinetic and equilibrium studies on the reactions involving 2-chloro-3,5-dinitropyridine, providing insights into the mechanisms and thermodynamics of these reactions (Crampton, Emokpae, Howard, Isanbor, & Mondal, 2003). These studies are crucial for understanding the reactivity and potential applications of 2-Chloro-3,5-dinitropyridin-4-amine in various chemical processes.
Safety And Hazards
properties
IUPAC Name |
2-chloro-3,5-dinitropyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4O4/c6-5-4(10(13)14)3(7)2(1-8-5)9(11)12/h1H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMZMIBQIBGLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-dinitropyridin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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